molecular formula C15H22N2O3 B6211760 tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate CAS No. 2728586-71-6

tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B6211760
CAS No.: 2728586-71-6
M. Wt: 278.3
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Description

Tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound, in particular, features a tert-butyl carbamate group and an indole moiety, making it a valuable target for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate typically involves the reaction of an indole derivative with tert-butyl carbamate. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . This core can then be further functionalized to introduce the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable compound for various applications .

Properties

CAS No.

2728586-71-6

Molecular Formula

C15H22N2O3

Molecular Weight

278.3

Purity

95

Origin of Product

United States

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